Strontium acetylacetonate hydrate

Description

Foundational Principles of β-Diketonate Ligand Coordination in Metal Complexes

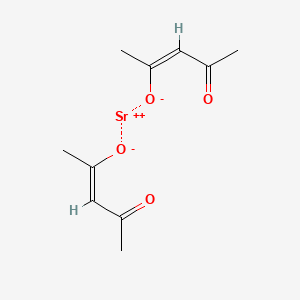

β-Diketones are organic compounds that can exist in equilibrium between keto and enol tautomeric forms. In the presence of a metal ion, the enolic proton can be dissociated, allowing the β-diketonate to act as a chelating ligand. researchgate.net These ligands are classified as O,O-donors, meaning they coordinate to a metal center through two oxygen atoms. researchgate.net This coordination results in the formation of a stable six-membered chelate ring, a structural motif that imparts significant stability to the resulting metal complex. researchgate.net

The versatility of β-diketonate ligands is a key factor in their widespread use in coordination chemistry. researchgate.net They are considered one of the most popular O,O-ligands for complexing with a wide range of d- and f-block elements. researchgate.net The specific properties of the resulting metal complex can be finely tuned by modifying the substituents on the β-diketone backbone. rsc.org

Academic Significance of Strontium Precursors in Advanced Materials Science

Strontium precursors are of paramount importance in the field of advanced materials science, particularly for the fabrication of microelectronic devices. ascensusspecialties.com Strontium-containing materials such as strontium titanate (SrTiO₃) and barium strontium titanate (BST) are used as high-dielectric constant (high-κ) materials. ascensusspecialties.comresearchgate.net These materials are essential components in advanced dynamic random access memory (DRAM) devices. ascensusspecialties.com

The primary method for depositing thin films of these materials is through chemical vapor deposition (CVD) or atomic layer deposition (ALD). ascensusspecialties.com Both techniques require precursors that are volatile and thermally stable. ascensusspecialties.comresearchgate.net However, developing suitable strontium precursors presents a significant challenge due to the large ionic radius of the Sr²⁺ ion. ascensusspecialties.com This large size often leads to the formation of oligomeric or polymeric complexes, which have low volatility and poor solubility, making them unsuitable for CVD or ALD processes. nih.govnih.gov To overcome this, researchers focus on synthesizing heteroleptic or homoleptic strontium complexes with sterically bulky ligands that can effectively shield the strontium metal center, preventing polymerization and enhancing volatility. nih.govnih.gov

Scope and Research Trajectory of Strontium Acetylacetonate (B107027) Hydrate (B1144303) in Contemporary Chemistry

Strontium acetylacetonate, with the chemical formula Sr(C₅H₇O₂)₂, is a strontium source that is soluble in organic solvents. americanelements.com It typically exists as a hydrate, Sr(CH₃COCHCOCH₃)₂·xH₂O. cymitquimica.comstrem.com This compound serves as a precursor in various chemical syntheses, including those utilizing chemical vapor deposition (CVD) techniques. americanelements.com

The research trajectory for strontium acetylacetonate hydrate is closely linked to its role as a building block for more complex materials. A key area of investigation is its thermal decomposition. Studies on mixed-metal acetylacetonates (B15086760), including those of strontium, have shown they can be thermally decomposed to produce complex oxide nanopowders, such as lanthanum strontium cobalt ferrite (B1171679). journalcsij.com The decomposition process for metal acetylacetonates generally involves initial dehydration, followed by the decomposition of the acetylacetonate ligands at higher temperatures, often proceeding through a carbonate intermediate before forming the final metal oxide. researchgate.net For strontium acetylacetonate, this process would ultimately yield strontium oxide (SrO) or, in controlled atmospheres, strontium carbonate (SrCO₃). wikipedia.org Its decomposition point is noted to be around 220°C. jk-sci.comalfa-chemistry.com

The study of this compound and similar compounds is crucial for developing new pathways to synthesize functional strontium-containing materials for applications ranging from electronics to magnetic materials. ascensusspecialties.comjournalcsij.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

This table summarizes the key properties of the title compound.

| Property | Value | Source(s) |

| Chemical Formula | Sr(CH₃COCHCOCH₃)₂·xH₂O | cymitquimica.comstrem.comjk-sci.com |

| Anhydrous Formula | C₁₀H₁₄O₄Sr | strem.com |

| Molecular Weight | 285.84 g/mol (anhydrous) | cymitquimica.comstrem.comalfa-chemistry.com |

| Appearance | White powder | cymitquimica.comjk-sci.com |

| CAS Number | 12193-47-4 | strem.comalfa-chemistry.com |

| Decomposition Point | ~220 °C | jk-sci.comalfa-chemistry.com |

Table 2: Inferred Thermal Decomposition Stages of this compound

Based on analogous compounds, the thermal decomposition in air is expected to follow these general steps. researchgate.net

| Temperature Range (Approximate) | Event | Resulting Products | Source(s) |

| 40 - 175 °C | Dehydration | Release of adsorbed and coordinated water molecules | researchgate.net |

| 175 - 635 °C | Chelate Decomposition | Decomposition of acetylacetonate ligands, formation of strontium carbonate | researchgate.net |

| > 700 °C | Decarboxylation | Decomposition of strontium carbonate to strontium oxide | researchgate.netwikipedia.org |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H14O4Sr |

|---|---|

Molecular Weight |

285.84 g/mol |

IUPAC Name |

strontium;(Z)-4-oxopent-2-en-2-olate |

InChI |

InChI=1S/2C5H8O2.Sr/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; |

InChI Key |

UMBFGWVRZIHXCK-FDGPNNRMSA-L |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Sr+2] |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Sr+2] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design for Strontium Acetylacetonate Hydrate

Solution-Phase Synthesis Routes

The formation of strontium acetylacetonate (B107027) hydrate (B1144303) in the solution phase is a cornerstone of its production, relying on fundamental principles of coordination chemistry. These methods offer control over purity and crystalline form, which are critical for subsequent applications.

Ligand Substitution Reactions Involving Strontium Sources and Acetylacetone (B45752)

The most common method for synthesizing strontium acetylacetonate hydrate is through ligand substitution reactions. This approach typically involves the reaction of a strontium salt or a more reactive strontium source with acetylacetone (acacH). A general synthetic scheme can be represented as:

SrX₂ + 2 acacH ⇌ Sr(acac)₂ + 2 HX wikipedia.org

In this reaction, 'X' can be a variety of anions. To drive the equilibrium towards the product, a base is often added to deprotonate the acetylacetone, making the acetylacetonate anion a more effective nucleophile. wikipedia.org

For more advanced applications requiring highly pure and specifically structured precursors, researchers often employ reactive organometallic strontium sources. A prominent example is the use of strontium bis(trimethylsilyl)amide, Sr[N(SiMe₃)₂]₂ (often abbreviated as Sr(btsa)₂), which reacts with β-diketones like acetylacetone. nih.govacs.orgacs.org For instance, new heteroleptic strontium complexes have been synthesized through controlled substitution reactions using strontium bis(trimethylsilyl)amide and various ligands. acs.org This method is advantageous as the byproducts are volatile and easily removed, facilitating the isolation of the pure strontium complex. The reaction of Sr(btsa)₂·2DME (where DME is dimethoxyethane) with acetylacetone (acacH) proceeds by taking an acidic proton from the methylene (B1212753) group of the β-diketone. nih.gov

Controlled Precipitation and Crystallization Techniques

Once the strontium acetylacetonate complex is synthesized in solution, its isolation and purification are paramount. Controlled precipitation and crystallization are key techniques to achieve high-purity, crystalline material. The solubility of metal acetylacetonates (B15086760) in organic solvents is a crucial property that is exploited in this process. americanelements.com

Researchers often obtain the final product as a solid by carefully controlling conditions to induce precipitation. This can involve changing the solvent composition, reducing the temperature, or slowly evaporating the solvent. For example, synthesized strontium complexes have been purified by recrystallization from saturated toluene (B28343) or hexane (B92381) solutions at low temperatures, such as -30 °C. nih.govacs.org This process allows for the slow growth of well-defined crystals, excluding impurities from the crystal lattice. The isolation of X-ray quality single crystals is a common goal, as it allows for unambiguous structural determination of the synthesized complex. nih.govacs.orgnih.gov A continuous batch process has also been proposed for the synthesis of hydrated metal acetylacetonates, where the filtrate from one reaction batch is recycled into the next, allowing for a quasi-quantitative yield. google.com

Parametric Studies in Reaction Conditions (e.g., pH, Temperature, Solvent Systems)

The conditions under which the synthesis is performed have a significant impact on the yield, purity, and structure of the final product.

pH: The acidity or basicity of the reaction medium is a critical parameter. The synthesis of metal acetylacetonates is typically facilitated by a base, which assists in the deprotonation of acetylacetone. wikipedia.org Studies on strontium chelation have shown that pH plays a crucial role. For instance, a study on strontium chelation with a bioscaffold found that a pH of 7 resulted in the highest chelation rate. nih.gov In more acidic conditions (e.g., pH 2), the concentration of H⁺ ions can compete with Sr²⁺ ions, reducing the efficiency of complex formation. researchgate.net Conversely, at pH values above approximately 6.1, the formation of strontium hydroxide (B78521) precipitates can begin, which interferes with the desired reaction. researchgate.net

Temperature: Reaction temperatures for the synthesis of strontium β-diketonates are often conducted at room temperature. nih.govacs.org However, in some preparations of other metal acetylacetonates, heating to temperatures between 60-80°C has been employed to increase the reaction rate. magritek.com It is crucial to control the temperature, as excessive heat can lead to the decomposition of the precursor. For example, studies on the related precursor Sr(thd)₂ showed that decomposition begins to occur at temperatures between 240–270 °C. rsc.org

Solvent Systems: The choice of solvent is vital for both the reaction and the subsequent purification. Due to their nature, strontium acetylacetonate and its derivatives are often soluble in organic solvents. americanelements.com Hexane and toluene are commonly used as reaction and recrystallization solvents. nih.govacs.org The solvent system can influence the solubility of reactants and products, the reaction rate, and the crystalline form of the isolated product. For instance, the use of coordinating solvents like THF (tetrahydrofuran) can lead to its incorporation into the final complex, affecting its structure and properties. acs.orgnih.gov

Development of Modified Strontium β-Diketonate Precursors

To overcome some limitations of simple strontium acetylacetonate, such as potential oligomerization and insufficient volatility for applications like chemical vapor deposition (CVD), significant research has been dedicated to modifying the precursor's structure. acs.orgnih.gov

Incorporation of Ethereal and Polyether Ligands for Enhanced Precursor Properties

A successful strategy to improve precursor properties is the creation of heteroleptic complexes, which contain more than one type of ligand. The incorporation of neutral, oxygen-donating ligands like ethers and polyethers has led to the development of "second-generation" precursors. researchgate.net These ligands, such as triglyme (B29127) (triethylene glycol dimethyl ether) and tetraglyme (B29129) (tetraethylene glycol dimethyl ether), coordinate to the strontium metal center, satisfying its coordination sphere. nih.govacs.org

This coordination prevents the β-diketonate ligands from bridging between multiple strontium centers, which would lead to the formation of involatile oligomers or polymers. acs.orgnih.govresearchgate.net The result is often a monomeric complex that is more stable and exhibits higher volatility, making it suitable for gas-phase deposition techniques. nih.govresearchgate.net A variety of such complexes have been synthesized, combining different β-diketonates with ethereal ligands like 2-(2-(2-methoxyethoxy)ethoxy)ethanol (tmgeH) and 2,5,8,11,14-pentaoxapentadecane (todH). nih.govacs.orgnih.govresearchgate.net

Table 1: Examples of Synthesized Strontium Complexes with Ethereal Ligands This table is interactive. You can sort and filter the data.

Steric and Electronic Influences of Ligand Modifications on Complex Formation

The rational design of strontium precursors involves a deep understanding of how modifying the ligand structure affects the final complex. Both steric (size-related) and electronic (charge-related) factors are crucial.

Steric Influences: The size and bulkiness of the ligands play a significant role in determining the structure and stability of the complex. The use of sterically bulky β-diketonates, such as 2,2,6,6-tetramethylheptane-3,5-dionate (tmhd), is a common strategy to physically block the metal center and prevent oligomerization. nih.govacs.org The steric hindrance between ligands influences the coordination number of the strontium ion and can affect bond lengths and angles within the complex. nih.gov For example, in a series of dimeric strontium complexes, increased steric hindrance from the ligands resulted in slightly longer strontium-nitrogen bond lengths. acs.orgnih.gov This demonstrates a direct correlation between ligand size and the fine details of the molecular structure.

Table 2: Influence of Ligand Modification on Strontium Complex Properties This table is interactive. You can sort and filter the data.

Sustainable and Scalable Synthetic Approaches

The pursuit of green chemistry principles has guided the development of more sustainable methods for synthesizing this compound. A key strategy involves the reaction of common strontium precursors with acetylacetone in aqueous media or under solvent-free conditions, thereby reducing the reliance on volatile and often toxic organic solvents.

One of the most promising and inherently scalable approaches involves the direct reaction of a strontium base with acetylacetone. This acid-base neutralization reaction is a cornerstone of sustainable synthesis for metal acetylacetonates. The most common strontium precursors for this method are strontium hydroxide and strontium carbonate.

The reaction using strontium hydroxide is advantageous due to its straightforward nature and the formation of water as the only byproduct. The general reaction is as follows:

Sr(OH)₂ + 2 CH₃COCH₂COCH₃ → Sr(CH₃COCHCOCH₃)₂ + 2 H₂O

Similarly, strontium carbonate can be employed as a precursor. This approach is also considered environmentally friendly as the byproduct is water and carbon dioxide, a non-toxic and easily removable gas. The reaction proceeds as follows:

SrCO₃ + 2 CH₃COCH₂COCH₃ → Sr(CH₃COCHCOCH₃)₂ + H₂O + CO₂

A significant advantage of these methods is their potential for high yields and the ability to be performed under mild conditions, often at or near room temperature. This reduces the energy input required for the synthesis, contributing to a more sustainable process. The reactions are typically carried out in an aqueous solution, which is considered a green solvent.

While specific, detailed research findings on the optimization of these reactions for this compound are not extensively published in peer-reviewed literature, the general principles for the synthesis of alkaline earth metal acetylacetonates provide a strong foundation for developing scalable protocols. The key parameters for optimization include the stoichiometric ratio of reactants, reaction temperature, and reaction time to ensure complete conversion and maximize yield.

For industrial-scale production, a continuous flow process could be envisioned, where solutions of the strontium precursor and acetylacetone are mixed in a controlled manner, allowing for efficient heat management and consistent product quality. The precipitation of the this compound product from the aqueous solution can be controlled by adjusting the concentration and temperature.

Table 1: Comparison of Precursors for Sustainable Synthesis of this compound

| Precursor | Chemical Formula | Advantages | Disadvantages |

| Strontium Hydroxide | Sr(OH)₂ | Forms only water as a byproduct, potentially faster reaction kinetics. | Can be more expensive and less stable than strontium carbonate. |

| Strontium Carbonate | SrCO₃ | Inexpensive and stable precursor, byproduct (CO₂) is easily removed. | Reaction may be slower due to the lower reactivity of the carbonate. |

Table 2: Illustrative Reaction Parameters for Aqueous Synthesis

| Parameter | Strontium Hydroxide Route | Strontium Carbonate Route |

| Solvent | Water | Water |

| Stoichiometric Ratio (Sr:acacH) | 1 : 2 | 1 : 2 |

| Temperature | Room Temperature to mild heating (e.g., 40-60 °C) | Room Temperature to mild heating (e.g., 50-70 °C) |

| Reaction Time | Typically shorter | Potentially longer due to lower precursor reactivity |

| Product Isolation | Precipitation, filtration, and drying | Precipitation, filtration, and drying |

| Theoretical Yield | High | High |

It is important to note that the data in Table 2 is illustrative and based on general principles of similar reactions. Specific optimization would be required to achieve the highest efficiency and yield for the synthesis of this compound.

Structural and Electronic Characterization of Strontium Acetylacetonate Hydrate

Advanced Crystallographic Investigations

Crystallographic techniques are indispensable for determining the precise atomic arrangement within a crystalline solid. For strontium acetylacetonate (B107027) hydrate (B1144303), X-ray diffraction is the primary method used to obtain fundamental information about its solid-state structure.

Single-crystal X-ray diffraction stands as the definitive method for elucidating the molecular structure and supramolecular packing of crystalline compounds. This technique involves passing a beam of X-rays through a single crystal of the material. The resulting diffraction pattern is used to construct a three-dimensional model of the electron density, from which atomic positions can be determined with high precision.

The coordination geometry describes the spatial arrangement of the atoms directly bonded to the central strontium ion. In metal acetylacetonate complexes, the acetylacetonate anion acts as a bidentate ligand, binding to the metal center through its two oxygen atoms to form a six-membered chelate ring. americanelements.com

A single-crystal X-ray diffraction analysis would precisely determine the coordination number and geometry of the strontium ion in its hydrated acetylacetonate complex. Strontium, as a larger alkaline earth metal, can accommodate high coordination numbers, typically ranging from 7 to 9. The coordination sphere would be composed of oxygen atoms from the two bidentate acetylacetonate ligands and additional oxygen atoms from one or more water molecules. The stereochemistry of the complex, including the conformation of the chelate rings (which are typically planar), would also be clearly defined.

A key output of a crystallographic study is the precise measurement of intramolecular bonding parameters. For strontium acetylacetonate hydrate, this includes the bond distances between the strontium ion and the oxygen atoms (Sr-O) of the acetylacetonate ligands and the water molecules. These distances provide insight into the strength and nature of the coordination bonds.

Furthermore, the chelate "bite" angle (O-Sr-O) within each acetylacetonate ligand and the angles between the different ligands and water molecules would be accurately determined. These parameters are fundamental to describing the coordination polyhedron around the strontium ion and understanding any distortions from idealized geometries.

Due to the limited availability of specific single-crystal X-ray diffraction data for this compound in the literature, a detailed data table of experimental bond lengths and angles cannot be provided.

Spectroscopic Probes of Molecular Structure and Bonding

Spectroscopic methods are used to probe the energy levels within a molecule, providing valuable information about its structure, bonding, and the local environment of its atoms.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of its vibrational modes. The resulting spectrum serves as a unique "fingerprint" for the compound.

In this compound, the acetylacetonate ligand dominates the FT-IR spectrum. The coordination of the ligand to the strontium ion causes characteristic shifts in the vibrational frequencies compared to the free ligand. The most significant bands are associated with the C=O and C=C stretching vibrations of the chelate ring. In the complex, these are often coupled and appear in the 1500-1600 cm⁻¹ region, which is lower than the C=O stretching frequency of the free keto form of acetylacetone (B45752) (around 1725 cm⁻¹). researchgate.netresearchgate.net This shift indicates the delocalization of electron density within the chelate ring upon coordination to the metal. Other important bands include those for C-H bending and Sr-O stretching, the latter of which typically appear at lower frequencies (below 600 cm⁻¹). spectrabase.com

Interactive Table: Key FT-IR Vibrational Bands for this compound

| Frequency (cm⁻¹) | Assignment | Type of Vibration |

| ~1580 - 1600 | ν(C=C) + ν(C=O) | Stretching |

| ~1520 - 1530 | ν(C=O) + ν(C=C) | Stretching |

| ~1416 | δₐ(CH₃) | Asymmetric Bending |

| ~1360 | δₛ(CH₃) | Symmetric Bending |

| ~1250 | ν(C-CH₃) + δ(C-H) | Stretching + Bending |

| < 600 | ν(Sr-O) | Stretching |

| Note: The exact positions of the peaks can vary. Data is compiled from general knowledge of metal acetylacetonates (B15086760) and available spectra. researchgate.netspectrabase.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides information about the chemical environment of specific nuclei.

¹H NMR: Since strontium is a diamagnetic metal, the ¹H NMR spectrum of this compound is expected to be sharp and well-resolved. magritek.com The symmetry of the chelated acetylacetonate ligand results in a simplified spectrum. The six methyl (CH₃) protons are chemically equivalent and should appear as a single, sharp resonance. The single methine (CH) proton in the center of the chelate ring backbone would appear as another distinct singlet. The relative integration of these peaks would be 6:1, corresponding to the ratio of methyl to methine protons. azom.com The presence of hydrate water molecules might give rise to an additional, broader peak whose chemical shift could vary depending on the solvent and temperature.

⁸⁷Sr NMR: The direct observation of the strontium nucleus is possible through ⁸⁷Sr NMR. However, this technique presents significant challenges. The ⁸⁷Sr isotope has a low natural abundance of only 7.00% and is a quadrupolar nucleus (spin I = 9/2). huji.ac.ilnorthwestern.edu Nuclei with a spin greater than 1/2 possess an electric quadrupole moment, which interacts with local electric field gradients. This interaction leads to very rapid nuclear relaxation and, consequently, extremely broad resonance lines in the NMR spectrum, especially in asymmetric environments. huji.ac.il Therefore, high-resolution ⁸⁷Sr NMR is difficult to achieve, and its primary use is often in relaxation studies to probe strontium binding in solution. huji.ac.il

Interactive Table: NMR Properties for the Characterization of this compound

| Nucleus | Property | Value / Expected Observation | Reference |

| ¹H | Methyl Protons (CH₃) | Single sharp peak | magritek.comazom.com |

| Methine Proton (CH) | Single sharp peak | magritek.comazom.com | |

| Peak Integration Ratio | 6 (CH₃) : 1 (CH) | azom.com | |

| ⁸⁷Sr | Nuclear Spin (I) | 9/2 | huji.ac.ilnorthwestern.edu |

| Natural Abundance | 7.00% | huji.ac.ilnorthwestern.edu | |

| Characteristics | Low sensitivity, quadrupolar, yields broad signals | huji.ac.il | |

| Reference Compound | 0.5 M SrCl₂ in D₂O | huji.ac.ilnorthwestern.edu |

Theoretical and Computational Chemistry for Structural Prediction

Theoretical and computational chemistry provides powerful tools for predicting and understanding the structural and electronic properties of molecules, offering insights that can be difficult to obtain through experimental methods alone. For this compound, computational approaches are instrumental in elucidating its three-dimensional structure, the nature of the coordination environment around the strontium ion, and the electronic characteristics that govern its stability and reactivity. These methods allow for a detailed examination at the atomic level, complementing experimental data and providing a predictive framework for the behavior of the compound.

Density Functional Theory (DFT) Calculations of Electronic Structure and Stability

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for transition metal complexes and other organometallic compounds. In the context of this compound, DFT calculations can be employed to determine key parameters related to its electronic configuration and thermodynamic stability.

DFT calculations typically involve optimizing the molecular geometry to find the lowest energy structure. From this optimized geometry, a wealth of information can be extracted. The calculations are based on functionals that approximate the exchange-correlation energy, a key component of the total electronic energy. The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental findings. uctm.edu For a compound like this compound, a hydrated inorganic salt, DFT analysis can predict optimized structural parameters like bond lengths and angles. uctm.edu

Key electronic properties derived from DFT calculations include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates a more reactive species. Furthermore, analysis of the molecular orbitals can reveal the nature of the metal-ligand bonding, distinguishing between ionic and covalent contributions. For acetylacetonate complexes, DFT can be used to understand the mixing between the metal d-orbitals and the ligand orbitals. rsc.org

The stability of the this compound complex can be further assessed by calculating thermodynamic parameters such as the enthalpy of formation and binding energies. These calculations help in understanding the strength of the interaction between the strontium ion, the acetylacetonate ligands, and the water molecules in the coordination sphere. While specific DFT studies on this compound are not abundant in the literature, the methodology has been successfully applied to other metal acetylacetonate complexes, providing a reliable framework for its theoretical investigation. cnr.itacs.orgnih.gov

Table 1: Representative Electronic Properties of this compound from DFT Calculations (Note: The following data is illustrative of typical DFT calculation outputs and is based on general principles of computational chemistry for similar metal complexes, as specific literature for this compound is limited.)

| Calculated Parameter | Representative Value | Unit | Significance |

| Energy of HOMO | -5.8 | eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| Energy of LUMO | -0.5 | eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 | eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Total Dipole Moment | 2.5 | Debye | Provides insight into the overall polarity of the molecule. |

| Enthalpy of Formation | -1250 | kJ/mol | Represents the change in enthalpy during the formation of the compound from its constituent elements, indicating its thermodynamic stability. |

Molecular Modeling of Coordination Sphere and Ligand Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, molecular modeling is essential for a detailed understanding of the coordination sphere around the central strontium ion and the intricate interactions with the acetylacetonate and water ligands.

The coordination sphere of strontium in this complex is of primary interest. Strontium, as an alkaline earth metal, typically exhibits higher coordination numbers. Molecular modeling can predict the most stable coordination geometry, whether it is octahedral, or a higher coordination number facilitated by the bidentate nature of the acetylacetonate ligands and the presence of water molecules. cymitquimica.com The acetylacetonate ligand coordinates to the strontium ion through its two oxygen atoms, forming a stable six-membered chelate ring. americanelements.com

Molecular mechanics and molecular dynamics simulations can be used to explore the conformational landscape of the complex and the dynamics of ligand exchange. These methods rely on force fields, which are sets of empirical parameters that define the potential energy of the system. By simulating the motion of the atoms over time, it is possible to observe the flexibility of the ligand framework and the stability of the coordination bonds.

Table 2: Representative Coordination and Interaction Parameters for this compound from Molecular Modeling (Note: The following data is illustrative and based on typical parameters for similar coordinated metal compounds, as specific literature for this compound is limited.)

| Parameter | Representative Value/Type | Unit/Description | Significance |

| Predicted Coordination Number | 8 | - | Indicates the number of atoms directly bonded to the central strontium ion. |

| Average Sr-O (acac) Bond Length | 2.55 | Å | The average distance between the strontium ion and the oxygen atoms of the acetylacetonate ligands. |

| Average Sr-O (H₂O) Bond Length | 2.65 | Å | The average distance between the strontium ion and the oxygen atoms of the water ligands. |

| O-Sr-O Bite Angle (acac) | 85 | Degrees | The angle formed by the two coordinating oxygen atoms of a single acetylacetonate ligand with the strontium center. |

| Dominant Intermolecular Interaction | Hydrogen Bonding | Type | The primary non-covalent force between molecules, likely involving the water of hydration. |

Thermal Decomposition Pathways and Precursor Efficacy

The thermal degradation of strontium acetylacetonate (B107027) hydrate (B1144303) is a multi-step process involving the initial loss of water molecules followed by the decomposition of the organic ligands. Techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are instrumental in elucidating these pathways.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) Studies

TGA and DTA provide quantitative and qualitative insights into the thermal events occurring as strontium acetylacetonate hydrate is heated.

The number of water molecules in the hydrate (xH₂O) can be determined from the initial mass loss percentage in the TGA curve. Subsequent mass loss corresponds to the decomposition of the two acetylacetonate ligands.

Interactive Data Table: Expected TGA Mass Loss Stages for this compound

| Decomposition Stage | Expected Temperature Range (°C) | Expected Mass Loss | Product |

| Dehydration | 50 - 150 | Dependent on 'x' in Sr(acac)₂·xH₂O | Anhydrous Sr(acac)₂ |

| Ligand Decomposition | 200 - 500 | ~70% (of anhydrous mass) | Intermediate Species |

| Final Conversion | > 500 | Further mass loss | Strontium Oxide (SrO) |

Note: The temperature ranges and mass loss percentages are estimations based on the behavior of similar metal acetylacetonates (B15086760) and require experimental verification for this compound.

DTA provides crucial information on the temperatures at which thermal events occur. For this compound, endothermic peaks in the DTA curve would signify the energy absorbed during dehydration and the initial breakdown of the ligand structure. Exothermic peaks, conversely, would indicate the combustion of the organic fragments. The onset temperature of the first endothermic peak marks the beginning of dehydration, while the final peak's completion signifies the formation of the terminal oxide phase. For related compounds, decomposition is often observed to begin around 220 °C.

Mechanistic Understanding of Thermal Conversion to Metal Oxides

The conversion of this compound to strontium oxide is a complex process involving several intermediate steps.

During the thermal decomposition of metal acetylacetonates, the organic ligands break down to form various volatile products such as acetone (B3395972) and carbon dioxide. In many cases, particularly with alkaline earth metals, a stable metal carbonate intermediate is formed before the final conversion to the metal oxide at higher temperatures. Studies on the thermal decomposition of strontium acetate (B1210297) hemihydrate, a related compound, indicate the formation of strontium carbonate as an intermediate. sigmaaldrich.comsigmaaldrich.com However, the direct decomposition pathway of strontium acetylacetonate to strontium oxide without a stable carbonate intermediate is also a possibility, depending on the reaction atmosphere and heating rate. The absence of a distinct mass loss step corresponding to the decarbonation of strontium carbonate (SrCO₃ → SrO + CO₂) in a TGA curve would suggest a direct or alternative decomposition mechanism.

Volatility and Evaporation Characteristics for Vapor-Phase Deposition

The suitability of strontium acetylacetonate as a precursor for vapor-phase deposition techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) is dictated by its volatility and thermal stability. An ideal precursor should be sufficiently volatile to be transported into the reaction chamber in the gas phase at a reasonable temperature and pressure, without undergoing premature decomposition.

While specific vapor pressure data for this compound is scarce, studies on other metal acetylacetonates indicate that they can be used as MOCVD precursors. researchgate.net The presence of hydrate water can affect volatility, and often anhydrous forms or derivatives with more volatile ligands are preferred for these applications. The challenge lies in finding a temperature window where the vapor pressure is adequate for deposition while the compound remains thermally stable until it reaches the heated substrate.

Applications in Advanced Materials Synthesis and Thin Film Deposition

Atomic Layer Deposition (ALD) for Nanoscale Control

Atomic Layer Deposition (ALD) is a thin-film deposition technique that offers exceptional control over film thickness and conformality at the nanoscale. It is based on sequential, self-limiting surface reactions. researchgate.net The development of effective strontium precursors is crucial for the ALD of strontium-containing dielectric materials, such as SrTiO₃, which are essential for advanced memory devices. researchgate.net

Strontium acetylacetonate (B107027) has been investigated as a potential ALD precursor. rsc.org However, for a precursor to be effective in ALD, it must meet several stringent criteria: sufficient volatility, thermal stability within the ALD temperature window, and self-limiting reactivity with the substrate surface. researchgate.net β-diketonate precursors like strontium acetylacetonate can be challenging for ALD because they are often solids with low volatility and may require strong oxidizers like ozone to facilitate the reaction, which can still lead to carbon contamination. rsc.org The energy required to break the bonds between the strontium metal atom and the acetylacetonate ligands is a key factor in its reactivity. rsc.org

Solution-Based Deposition Techniques (e.g., Sol-Gel, Spin Coating)

Solution-based methods, such as sol-gel processing and spin coating, offer a lower-cost alternative to vacuum-based deposition techniques for producing thin films. These methods involve the preparation of a precursor solution (a "sol"), which is then applied to a substrate and converted into a solid film (a "gel") through a heat treatment process.

Strontium acetylacetonate hydrate (B1144303) can be used as the strontium source in these processes. For instance, it has been used in precursor solutions for fabricating chalcogenide perovskite thin films, where it is dissolved in a solvent like N,N-dimethylformamide (DMF). rsc.org The solution is then deposited onto a substrate via spin coating, a technique that involves dispensing the liquid onto a spinning substrate to create a thin, uniform layer. rsc.org

The sol-gel method is widely used for the synthesis of strontium titanate and other mixed-oxide powders and films. orientjchem.orgnih.gov In a typical sol-gel synthesis of SrTiO₃, a strontium precursor, such as strontium acetate (B1210297) or strontium acetylacetonate, is dissolved in a suitable solvent and mixed with a titanium precursor, like titanium isopropoxide. nih.govresearchgate.net The resulting solution undergoes hydrolysis and condensation reactions to form a gel, which is then dried and calcined at elevated temperatures to crystallize the desired perovskite phase. researchgate.net

This method allows for excellent control over stoichiometry and can produce fine, homogeneous powders at relatively low temperatures. nih.gov For example, phase-pure SrTiO₃ powders can be obtained after calcination at temperatures between 800°C and 1250°C. researchgate.net

The sol-gel technique can also be extended to synthesize other complex oxides. By adjusting the precursors and their molar ratios in the initial solution, materials like strontium ferrite (B1171679) (SrFe₁₂O₁₉) and barium strontium titanate (Ba₁₋ₓSrₓTiO₃) can be produced. The pH of the solution is a critical parameter in the sol-gel process, as it influences the hydrolysis and condensation rates and thereby affects the structural and magnetic properties of the final nanocrystalline material.

| Sol-Gel Synthesis Parameters for Strontium Titanate (STO) researchgate.net | |

| Parameter | Details |

| Strontium Precursor | Strontium Acetate {Sr(CH₃COO)₂} |

| Titanium Precursor | Titanium Tetraisopropoxide {Ti(OC₃H₇)₄} |

| Solvents | Propanol, Distilled Water |

| Catalyst | Hydrochloric Acid (HCl) |

| Calcination Temperature | 600°C - 1250°C for 2 hours |

| Resulting Phase | Cubic SrTiO₃ |

This table outlines a typical sol-gel process for synthesizing strontium titanate, demonstrating the key reagents and conditions.

Control of Particle Size, Morphology, and Crystallinity in Sol-Gel Derived Materials

The sol-gel process is a versatile wet-chemical technique used for fabricating ceramic and glass materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. Strontium acetylacetonate hydrate is an effective precursor in sol-gel synthesis for creating strontium-containing compounds. Research has demonstrated its use in the sol-gel synthesis of materials such as pure Strontium Ruthenate (SrRuO3) powders and thin films, where it is mixed with other metal precursors in a solvent like 2-methoxyethanol (B45455) researchgate.netresearchgate.net. It has also been incorporated into sol-gel processes for creating complex nano-architected antimicrobial coatings acs.org.

A key advantage of the sol-gel method is the ability to precisely control the final properties of the material—such as particle size, morphology, and crystallinity—by carefully managing synthesis parameters. While strontium acetylacetonate provides the strontium source, the ultimate characteristics of the sol-gel derived material are heavily influenced by factors like pH, precursor concentration, and, most notably, the thermal treatment (calcination) schedule.

Detailed Research Findings:

The calcination temperature and duration are critical variables that dictate the evolution of the material from an amorphous gel to a crystalline solid. Higher temperatures generally provide the thermal energy required for atomic diffusion, leading to grain growth and increased crystallinity.

Particle Size and Crystallinity: Studies on various strontium-based oxides synthesized via the sol-gel method show a direct correlation between calcination temperature and crystallite size. As the temperature increases, the average crystallite size tends to grow. For instance, in the synthesis of Strontium Cobalt Oxide (SrCoO3-δ) nanopowders, the crystallite size was observed to increase from approximately 23 nm to 38 nm as the calcination temperature was raised from 750°C to 1050°C. Similarly, research on Strontium Titanate (SrTiO3) powders showed that the average crystallite size increased from 350 nm to 800 nm depending on the specific processing parameters used.

Morphology: The morphology of the nanoparticles can also be tailored through thermal processing. In the synthesis of Strontium Oxide (SrO) nanoparticles, the morphology evolved from pseudo-spherical at room temperature to cubic at 400°C, and finally to a cylindrical shape at 600°C, indicating that higher temperatures can lead to particle agglomeration and changes in form. This control over the physical shape and size of the particles is crucial as it directly impacts the material's surface area and reactivity.

The table below summarizes findings from sol-gel synthesis of various strontium-containing materials, illustrating the general principles of how processing parameters can be tuned to control the final material properties.

| Material | Precursor(s) Mentioned in Study | Parameter Varied | Observation | Reference |

|---|---|---|---|---|

| Strontium Ruthenate (SrRuO3) | Strontium acetylacetonate, Ruthenium nitrosylnitrate | Firing Conditions | Fast firing of the xerogel led to the crystallization of pure SrRuO3 powder. | researchgate.net |

| Strontium Cobalt Oxide (SrCoO3-δ) | Strontium Nitrate, Cobalt Nitrate | Calcination Temperature (750°C to 1050°C) | Crystallite size increased from 23.02 nm to 38.13 nm. | |

| Strontium Oxide (SrO) | Strontium Nitrate, Sodium Hydroxide (B78521) | Calcination Temperature (RT to 600°C) | Morphology changed from pseudo-spherical to cubic, then to cylindrical. Crystalline size was ~80 nm. | |

| Strontium Titanate (SrTiO3) | Not specified | Sintering Temperature | Average crystallite size was in the range of 350-800 nm depending on processing conditions. |

By leveraging these relationships, researchers can use this compound in sol-gel formulations to produce materials with desired characteristics for specific applications.

Precursor Role in Nanomaterial and Carbon Nanostructure Fabrication (e.g., CVD-based carbon nanostructure synthesis)

This compound's utility extends to its role as a precursor in vapor-phase deposition techniques and other nanomaterial fabrication methods. Its organic ligands enhance its volatility, allowing it to be transported in a gaseous state to a substrate surface where it thermally decomposes to form a thin film or nanoparticles.

Applications in Thin Film Deposition: Strontium acetylacetonate is a recognized precursor for thin film deposition americanelements.comamericanelements.com. It has been successfully employed in Atmospheric-Pressure Plasma-Enhanced Chemical Vapor Deposition (AP-PECVD) to create Strontium Titanate (SrTiO3) thin films. In this process, a solution containing this compound and a titanium precursor is atomized and introduced into a plasma discharge, leading to the formation of a homogeneous thin film on a substrate acs.org. The ability to form high-quality crystalline films at reduced temperatures is a significant advantage of this method.

Fabrication of Nanomaterials: Beyond thin films, strontium acetylacetonate is used to synthesize discrete nanoparticles. In one notable application, it served as the strontium source, along with aluminum and europium acetylacetonates (B15086760), in an ultrasonic spray pyrolysis process to produce Strontium Aluminate (SrAl2O4:Eu2+) nanoparticles escholarship.orgscispace.com. In this method, an aqueous solution of the precursors is atomized into a mist, which is then passed through a high-temperature furnace (e.g., 1300°C), causing the precursors to decompose and form crystalline nanoparticles with diameters in the range of 10 to 30 nm escholarship.org.

CVD-Based Carbon Nanostructure Synthesis: A particularly advanced application of metal acetylacetonates, including strontium acetylacetonate, is in the fabrication of carbon nanostructures via Chemical Vapor Deposition (CVD) americanelements.com. In a typical CVD process for carbon nanotube growth, a carbon-containing gas (like acetylene) is introduced into a high-temperature furnace containing a substrate coated with catalyst nanoparticles. The metal nanoparticles catalyze the decomposition of the carbon source and the subsequent growth of nanotubes. Strontium acetylacetonate can be used as the precursor to form the catalytic strontium-containing nanoparticles in-situ, which then influence the growth and morphology of the resulting carbon nanostructures.

The table below provides an overview of this compound's role as a precursor in various fabrication techniques.

| Application Area | Fabrication Technique | Resulting Material/Product | Role of this compound | Reference |

|---|---|---|---|---|

| Thin Film Deposition | Atmospheric-Pressure Plasma-Enhanced Chemical Vapor Deposition (AP-PECVD) | Strontium Titanate (SrTiO3) thin films | Provides a volatile, decomposable source of strontium. | acs.org |

| Nanoparticle Synthesis | Ultrasonic Spray Pyrolysis | Strontium Aluminate (SrAl2O4:Eu2+) nanoparticles | Serves as the strontium source in an atomized precursor solution. | escholarship.orgscispace.com |

| Carbon Nanostructures | Chemical Vapor Deposition (CVD) | Various carbon nanostructures | Acts as a precursor for catalytic nanoparticles that direct nanostructure growth. | americanelements.com |

Analytical Techniques for Derived Materials and Thin Films

Elemental and Compositional Analysis of Films and Powders

The precise determination of elemental composition is fundamental to correlating the synthesis process with the final material properties. Techniques such as Energy-Dispersive X-ray Spectroscopy (EDS), X-ray Photoelectron Spectroscopy (XPS), and X-ray Fluorescence (XRF) provide critical insights into the elemental makeup of these materials.

Energy-Dispersive X-ray Spectroscopy (EDS)

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique used for the elemental analysis of a sample. wikipedia.orgbruker.com It is often integrated with a scanning electron microscope (SEM) or transmission electron microscope (TEM). bruker.commyscope.training The process involves bombarding the sample with a high-energy electron beam, which excites electrons in the sample's atoms. bruker.comyoutube.com This causes an inner-shell electron to be ejected, creating a vacancy. An electron from a higher energy level then fills this vacancy, releasing the excess energy as an X-ray. bruker.com The energy of this emitted X-ray is characteristic of the element from which it originated, allowing for elemental identification. wikipedia.orgbruker.com

In the context of materials derived from strontium acetylacetonate (B107027) hydrate (B1144303), EDS can be used to:

Confirm the presence of strontium: Detect the characteristic X-ray emissions from strontium atoms within the synthesized film or powder.

Determine elemental distribution: When used in conjunction with SEM, EDS can create elemental maps, visually representing the distribution of strontium and other constituent elements across the sample's surface. bruker.com

Estimate relative elemental composition: By analyzing the intensities of the characteristic X-ray peaks, the relative abundance of different elements in the sample can be estimated. myscope.training

The spatial resolution of EDS analysis in an SEM is typically on the order of a few microns, while in a TEM, it can be on the nanometer scale. myscope.training

Table 1: Example of EDS Data for a Strontium-Containing Thin Film

| Element | Weight % | Atomic % |

| O | 45.2 | 60.1 |

| Sr | 38.5 | 15.3 |

| Ti | 16.3 | 24.6 |

| Total | 100.0 | 100.0 |

This table presents hypothetical data for illustrative purposes.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.comyoutube.com XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. mdpi.com

For materials derived from strontium acetylacetonate hydrate, XPS is particularly valuable for:

Determining the oxidation state of strontium: The binding energy of the core-level electrons is sensitive to the chemical environment and oxidation state of the atom. XPS can distinguish between different oxidation states of strontium, for example, Sr²⁺ in strontium oxide (SrO). mdpi.comresearchgate.net

Analyzing surface composition: Due to its high surface sensitivity, XPS is ideal for detecting surface contamination and analyzing the composition of the outermost layers of a thin film, which is critical for applications where surface interactions are important. mdpi.comyoutube.com

Investigating chemical bonding: Shifts in the binding energies of elements can provide information about the chemical bonds they form with other elements in the material. youtube.com For instance, high-resolution spectra of the Sr 3d region can reveal details about the strontium's chemical environment. researchgate.net

Table 2: Representative XPS Binding Energies for Strontium Compounds

| Compound | Sr 3d₅/₂ Binding Energy (eV) |

| Strontium Metal (Sr) | ~132.0 |

| Strontium Oxide (SrO) | ~133.5 |

| Strontium Carbonate (SrCO₃) | ~134.2 |

Note: These are approximate values and can vary slightly depending on the specific material and instrument calibration.

X-ray Fluorescence (XRF) for Quantitative Elemental Ratios

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. physlab.org It works on the principle that when a material is exposed to a primary X-ray source, it emits fluorescent (or secondary) X-rays with energies characteristic of the elements present. clu-in.org By measuring the intensity and energy of these emitted X-rays, the concentration of each element can be determined. clu-in.org

In the analysis of thin films and powders from this compound, XRF offers several advantages:

Quantitative analysis: XRF can provide highly accurate quantitative data on the elemental composition, making it suitable for determining the precise stoichiometry of strontium-containing compounds. uoregon.eduresearchgate.net

Bulk analysis: Unlike the surface-sensitive XPS, XRF can analyze the bulk composition of a sample, providing a more representative elemental analysis for thicker films and powders.

Non-destructive nature: The non-destructive nature of XRF allows the same sample to be analyzed by other techniques. researchgate.net

Wavelength Dispersive X-ray Fluorescence (WDXRF) is a variant of XRF that offers higher spectral resolution compared to Energy Dispersive XRF (EDXRF), which is beneficial for resolving overlapping spectral peaks. researchgate.net For thin films, when properly calibrated, XRF can be used to directly measure the quantities of specific elements, as the intensity of the fluoresced photons scales linearly with the number of atoms for films up to about 100 nm thick. uoregon.edu

Microstructural and Morphological Characterization

Understanding the microstructure and morphology of the derived materials is as important as knowing their elemental composition. These characteristics, which include crystallinity, crystal phase, grain size, and surface topography, are investigated using techniques like X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM).

X-ray Diffraction (XRD) for Phase Identification and Crystallinity

X-ray Diffraction (XRD) is a primary tool for characterizing the crystalline structure of materials. bath.ac.ukyale.edu It provides information about the crystal phases present, the degree of crystallinity, lattice parameters, and crystallite size. bohrium.com The technique relies on the constructive interference of a monochromatic beam of X-rays scattered at specific angles from the crystal lattice planes within a sample.

For materials synthesized from this compound, XRD is used to:

Identify crystalline phases: By comparing the obtained diffraction pattern with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD), the specific crystalline compounds, such as strontium oxide (SrO) or strontium carbonate (SrCO₃), formed during the synthesis can be identified.

Assess crystallinity: The sharpness and intensity of the diffraction peaks indicate the degree of crystallinity. Broad peaks suggest an amorphous or nanocrystalline material, while sharp, well-defined peaks are characteristic of a highly crystalline material. researchgate.net

Determine crystallite size: The size of the crystalline domains (crystallites) can be estimated from the broadening of the diffraction peaks using the Scherrer equation.

Analyze texture and orientation: For thin films, XRD techniques like rocking curves and pole figures can determine the preferred orientation (texture) of the crystallites. bath.ac.ukbohrium.com

Table 3: Common XRD Scan Types for Thin Film Analysis

| Scan Type | Information Obtained |

| 2θ/ω scan | Phase identification, lattice parameters out-of-plane |

| Grazing-Incidence XRD (GIXRD) | Phase identification in very thin films |

| Rocking Curve (ω scan) | Degree of crystalline perfection and mosaicity |

| Pole Figure | Texture and in-plane orientation of crystallites |

| Azimuthal Scan (φ scan) | In-plane crystallographic orientation |

Based on information from bath.ac.ukyale.edubohrium.com

Scanning Electron Microscopy (SEM) for Surface Topography and Grain Structure

Scanning Electron Microscopy (SEM) is a versatile technique that provides high-resolution images of a sample's surface. metu.edu.tr It works by scanning the surface with a focused beam of electrons. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the sample's surface topography and composition. metu.edu.trnih.gov

In the study of materials derived from this compound, SEM is instrumental in:

Visualizing surface morphology: SEM images reveal the surface features of thin films and powders, such as grain size, grain shape, and the presence of pores or cracks. researchgate.net

Determining grain size and distribution: By analyzing SEM images, the average grain size and the distribution of grain sizes across the material can be determined.

Observing film thickness and cross-sectional structure: For thin films, cross-sectional SEM imaging can be used to measure the film thickness and observe the internal structure, such as columnar growth or layering. researchgate.net

In-situ analysis: In-situ SEM allows for the real-time observation of dynamic processes, such as thin film growth or the effects of heating or tensile stress. nih.gov

When combined with EDS, SEM becomes a powerful tool for correlating the morphology of the material with its elemental composition at the micro- and nanoscale. bruker.comyoutube.com

Helium Ion Microscopy (HIM) for High-Resolution Surface Imaging

Helium Ion Microscopy (HIM) has emerged as a powerful technique for obtaining high-resolution images of material surfaces, offering significant advantages over traditional scanning electron microscopy (SEM). microscopy.or.krbeilstein-journals.org By using a focused beam of helium ions, HIM provides superior resolution, high surface sensitivity, and a large depth-of-field. microscopy.or.krresearchgate.net

One of the key features of HIM is its ability to image non-conductive materials, such as many ceramic thin films derived from this compound, without the need for a conductive coating. microscopy.or.krbeilstein-journals.org This is achieved through a charge-compensating electron flood gun that neutralizes surface charging effects. beilstein-journals.org The secondary electrons generated by the helium ion beam emanate from the very near-surface region, leading to images with exceptional surface detail. microscopy.or.kr

A unique contrast mechanism in HIM, known as dechanneling contrast, is particularly effective for visualizing ultra-thin layers. nih.gov When the primary ion beam is aligned with the crystallographic axes of a crystalline substrate, ions can channel deep into the material, resulting in a lower backscatter yield. However, even a monolayer-thick film on the surface can disrupt this channeling, leading to a significant increase in the backscattered helium signal. This allows for the clear visualization of thin films and adsorbed layers that would be nearly invisible with other techniques. nih.gov

Key Features of Helium Ion Microscopy (HIM)

| Feature | Description |

| High Resolution | Capable of achieving sub-nanometer resolution (ca. 0.25 nm). microscopy.or.kr |

| Surface Sensitivity | Secondary electrons are generated from the top few nanometers of the surface, providing exquisite surface detail. microscopy.or.kraip.org |

| Large Depth-of-Field | Allows for sharp imaging of samples with significant topographical features. microscopy.or.kr |

| Charge Neutralization | An electron flood gun enables imaging of insulating samples without a conductive coating. beilstein-journals.org |

| Dechanneling Contrast | Enables visualization of ultra-thin films on crystalline substrates by detecting the suppression of ion channeling. nih.gov |

Research findings demonstrate HIM's capacity to reveal the fine surface morphology of nanomaterials and thin films. For materials derived from this compound, such as strontium titanate or strontium zirconate thin films, HIM can be used to assess grain size, surface roughness, and the uniformity of the deposited layer at the nanoscale.

Porosity and Surface Area Characterization (e.g., N₂ Adsorption-Desorption Isotherms)

The porosity and surface area of materials derived from this compound are critical parameters that influence their performance in applications such as catalysis and sensing. Nitrogen (N₂) adsorption-desorption analysis at 77 K (the boiling point of liquid nitrogen) is the most common method for determining these properties. microtrac.com

The principle of this technique involves measuring the amount of nitrogen gas that physically adsorbs onto the surface of a material at various relative pressures. The resulting plot of adsorbed gas quantity versus relative pressure is known as an adsorption-desorption isotherm. The shape of this isotherm provides qualitative information about the material's pore structure. microtrac.com

The International Union of Pure and Applied Chemistry (IUPAC) has classified isotherms into several types, with Types I, II, and IV being the most common. microtrac.com

Type I isotherms are characteristic of microporous materials (pore width < 2 nm).

Type II isotherms are indicative of non-porous or macroporous materials (pore width > 50 nm).

Type IV isotherms are associated with mesoporous materials (pore width 2-50 nm) and exhibit a hysteresis loop between the adsorption and desorption branches, which is caused by capillary condensation within the pores. microtrac.com

Quantitative data is extracted from the isotherm using various theoretical models. The Brunauer-Emmett-Teller (BET) method is widely used to calculate the specific surface area of the material from the monolayer adsorption data, typically in the relative pressure range of 0.05 to 0.3. microtrac.commdpi.com The Barret-Joyner-Halenda (BJH) method is commonly applied to the desorption branch of the isotherm to determine the pore size distribution and total pore volume for mesoporous materials. mdpi.com

Information Derived from N₂ Adsorption-Desorption Isotherms

| Parameter | Method of Determination | Significance |

| Specific Surface Area | Brunauer-Emmett-Teller (BET) analysis of the isotherm. mdpi.com | Represents the total surface area available for interaction with gases and liquids. |

| Pore Volume | Calculated from the amount of gas adsorbed at a relative pressure close to saturation. mdpi.com | Indicates the total volume of the pores within the material. |

| Pore Size Distribution | Barret-Joyner-Halenda (BJH) or other methods applied to the isotherm data. mdpi.com | Provides information on the range and prevalence of different pore sizes. |

For instance, in the synthesis of porous strontium-containing ceramics, N₂ adsorption-desorption analysis is essential to confirm the successful creation of a high-surface-area structure and to quantify its porosity, which is vital for its intended application. eeer.org

Emerging Research Frontiers and Future Outlook

Design of Next-Generation Strontium Acetylacetonate (B107027) Precursors with Tailored Properties

The performance of materials derived from strontium acetylacetonate hydrate (B1144303) is intrinsically linked to the precursor's characteristics. Researchers are actively designing next-generation precursors with tailored properties to gain precise control over the final material's structure and function. This involves modifying the acetylacetonate ligand or introducing other functional groups to the strontium coordination sphere.

One approach involves the synthesis of strontium β-diketonate complexes through substitution reactions. nih.gov For instance, reacting bis(trimethylsilyl)amide of Sr(btsa)₂·2DME with ethereal groups and other β-diketonate ligands has yielded a variety of new strontium complexes. nih.gov These modifications can influence the precursor's volatility, thermal stability, and solubility, which are critical parameters for deposition techniques like Metal-Organic Chemical Vapor Deposition (MOCVD). nih.gov

Table 1: Examples of Modified Strontium Precursors and Their Potential Advantages

| Precursor Modification | Potential Advantage | Relevant Application |

| Fluorinated β-diketonate ligands | Increased volatility | Chemical Vapor Deposition (CVD) |

| Bulky alkyl substituents on the ligand | Enhanced solubility in organic solvents | Solution-based processing |

| Introduction of secondary functional groups | Creation of bifunctional materials | Catalysis, Sensing |

The goal is to create a library of strontium precursors that allows for the rational design of materials with specific electronic, optical, or catalytic properties.

Exploration of Novel Reaction Pathways for Material Formation

Beyond conventional synthesis routes, researchers are exploring novel reaction pathways to create unique materials from strontium acetylacetonate hydrate. purdue.edu These efforts aim to overcome the limitations of traditional methods and access new material phases and morphologies. Reaction pathway analysis is a powerful tool being used to design routes to novel chemicals and materials with tailored properties. purdue.edu

For example, the choice of solvent and reaction conditions can dramatically influence the final product. While strontium acetylacetonate is generally insoluble in water, it is soluble in solvents like warm methoxyethanol and pyridine. chem-china.com This solubility can be exploited in solution-based synthesis methods to control nucleation and growth kinetics, leading to materials with desired particle sizes and shapes.

Furthermore, the reaction of iron(III) hydroxide (B78521) with acetylacetone (B45752) has been shown to produce highly crystalline tris(acetylacetonato)iron(III) in high yield, suggesting that similar unconventional reactions could be explored for strontium systems. rsc.org The development of kinetic models is also crucial for understanding and predicting the formation of complex materials from these precursors. purdue.edu

Advanced Computational Modeling for Predicting Precursor Performance and Material Properties

Advanced computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool in the study of this compound and its derivatives. rsc.org DFT calculations allow researchers to predict the geometric and electronic structures, stability, and reactivity of these complexes before they are synthesized in the lab. rsc.orgmdpi.com

These computational studies provide valuable insights into:

Precursor Stability: Predicting the thermal decomposition pathways of strontium acetylacetonate precursors, which is crucial for optimizing deposition temperatures in MOCVD and other techniques.

Surface Interactions: Modeling the adsorption and reaction of precursors on different substrates to understand and control thin-film growth.

Material Properties: Calculating the electronic band structure, optical absorption spectra, and magnetic properties of the resulting strontium-containing materials. mdpi.comresearchgate.net

For instance, DFT studies on perovskites like strontium titanate (SrTiO₃) have provided critical insights into their phase transitions, electronic band structures, and magnetic interactions. researchgate.net This predictive capability accelerates the discovery of new materials with desired functionalities and reduces the need for extensive trial-and-error experimentation.

Integration of this compound in Multifunctional Material Systems

A significant area of emerging research is the integration of this compound into multifunctional material systems. This involves combining it with other materials to create composites and hybrids with enhanced or entirely new properties.

For example, strontium-substituted calcium silicate (B1173343) (SrCS) has been combined with silk fibroin (SF) to create composite materials for bone regeneration. nih.gov These composites leverage the osteogenic (bone-forming) properties of strontium. nih.gov Similarly, strontium and zinc-doped nano-hydroxyapatite have been incorporated into poly(lactide-co-glycolide) (PLGA) scaffolds, demonstrating potential as bone substitutes. nih.gov The strontium ions in these systems can enhance bone formation by increasing osteoblastic activity. nih.gov

The use of strontium acetylacetonate as a precursor allows for the uniform doping of strontium into various host matrices, leading to materials with tailored biological and mechanical properties.

Role in Catalysis and Sensing Applications through Material Design

The design of materials derived from this compound for catalytic and sensing applications is a rapidly growing field. alfachemic.com Strontium-containing materials, such as strontium-doped perovskites, have shown promise as less expensive alternatives to platinum-based catalysts for treating vehicle exhaust. ceramics.org The addition of strontium can enhance the metal area and dispersion of supported palladium catalysts, thereby improving their hydrogenation activity. researchgate.net

In the realm of sensing, a strontium-based coordination polymer has been developed as a fluorescent sensor for Fe³⁺ ions in water. nih.gov This sensor exhibits high selectivity and sensitivity, with a detection limit of 0.14 mM, and maintains its stability over a wide pH range. nih.gov The design of such sensors often relies on the principle of fluorescence quenching, where the interaction of the target analyte with the strontium-based material leads to a measurable change in fluorescence intensity. nih.gov

Future research will likely focus on designing strontium-based catalysts with even higher activity and selectivity for a wider range of chemical transformations, as well as developing more sophisticated sensors for environmental and biomedical applications.

Q & A

Q. What are the recommended methods for synthesizing strontium acetylacetonate hydrate, and what purity levels can be achieved under standard laboratory conditions?

this compound is typically synthesized via solvothermal or reflux methods. A common approach involves reacting strontium salts (e.g., strontium nitrate) with acetylacetone in a solvent like ethanol or water, followed by crystallization. For instance, in hydrothermal synthesis of perovskite nanocomposites, this compound acts as a precursor, achieving purity levels >99% when purified via recrystallization or vacuum drying .

Q. How can thermogravimetric analysis (TGA) determine the hydration number in this compound?

TGA involves heating the compound at a controlled rate (e.g., 10°C/min) under inert atmosphere. The mass loss between 100–200°C corresponds to water release. Calculate moles of water lost vs. anhydrous compound (Sr(acac)₂). For example, a 15.35g sample losing 3.90g water yields a molar ratio of ~1:4 (Sr(acac)₂·H₂O), aligning with hydrate stoichiometry .

Q. What are the critical storage conditions and handling precautions for this compound in laboratory settings?

Store in a cool, dry, sealed container away from oxidizers, acids, and moisture to prevent decomposition . Handling requires PPE: nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust, and ground equipment to prevent electrostatic ignition .

Advanced Research Questions

Q. In the hydrothermal synthesis of reduced graphene oxide (RGO)-perovskite nanocomposites, how does this compound influence crystallinity and optoelectronic properties?

this compound provides a homogeneous Sr²⁺ source, enabling controlled integration into perovskite lattices (e.g., Sr₀.₇Sm₀.₃Fe₀.₄Co₀.₆O₃). Its slow decomposition kinetics during hydrothermal synthesis (~180°C) promotes crystalline phase formation, enhancing electrical conductivity and optical absorption in RGO composites .

Q. What spectroscopic techniques effectively characterize the coordination environment of strontium in this compound, and what challenges arise in interpretation?

- FTIR : Identifies acetylacetonate ligand vibrations (C=O at ~1600 cm⁻¹, C-H bending at ~1250 cm⁻¹). Overlap with hydrate O-H signals (~3400 cm⁻¹) requires deconvolution.

- XPS : Confirms Sr²⁺ binding energy (~133–135 eV for Sr 3d). Surface contamination (e.g., carbonates) may skew results, necessitating argon sputtering.

- NMR : Limited utility due to paramagnetic impurities in hydrated forms .

Q. How do discrepancies in reported decomposition temperatures of this compound arise, and what variables ensure reproducibility?

Decomposition temperatures vary (e.g., 220°C in some studies vs. 200°C in others) due to heating rates, atmosphere (N₂ vs. air), and hydrate stability. Control heating rates (5–10°C/min), use inert gas flow, and pre-dry samples to remove adsorbed moisture. Consistent TGA calibration with reference standards (e.g., calcium oxalate) minimizes errors .

Methodological Notes

- Synthesis Optimization : Adjust solvent polarity (e.g., ethanol/water ratios) to control crystal size and hydrate stability .

- Safety Protocols : Follow OSHA/NIOSH guidelines for metal-organic compound handling, including spill containment with inert absorbents (e.g., vermiculite) .

- Data Validation : Cross-reference XRD with PDF database (e.g., ICDD 00-024-1223 for Sr(acac)₂·H₂O) to confirm phase purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.